Cas no 898771-38-5 ((4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone)

(4-Bromo-2-fluoro-phenyl)-(3-thienyl)methanone is a brominated and fluorinated aromatic ketone featuring a thiophene moiety, making it a versatile intermediate in organic synthesis. Its distinct structure, combining a halogenated phenyl ring with a thienyl group, offers reactivity advantages in cross-coupling reactions, such as Suzuki or Stille couplings, due to the presence of the bromo substituent. The fluorine atom enhances electron-withdrawing properties, facilitating nucleophilic substitutions or further functionalizations. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex heterocyclic frameworks. High purity and stability under standard conditions ensure reliable performance in synthetic applications. Its dual functionality makes it a useful building block for developing bioactive molecules or advanced materials.
(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone structure
898771-38-5 structure
Product Name:(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone
CAS No:898771-38-5
MF:C11H6BrFOS
MW:285.132144451141
MDL:MFCD07699040
CID:1946773
PubChem ID:24723410
Update Time:2025-05-26

(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 3-(4-BROMO-2-FLUOROBENZOYL)THIOPHENE
    • (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone
    • LogP
    • (4-bromo-2-fluorophenyl)-thiophen-3-ylmethanone
    • (4-Bromo-2-fluorophenyl)(thiophen-3-yl)methanone
    • AKOS016018785
    • DTXSID40641850
    • E85176
    • (4-Bromo-2-fluorophenyl)(3-thienyl)methanone
    • 898771-38-5
    • MFCD07699040
    • MDL: MFCD07699040
    • Inchi: 1S/C11H6BrFOS/c12-8-1-2-9(10(13)5-8)11(14)7-3-4-15-6-7/h1-6H
    • InChI Key: GTZFIVILTBBWAE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)F)C(C1=CSC=C1)=O

Computed Properties

  • Exact Mass: 283.93100
  • Monoisotopic Mass: 283.93068g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 45.3Ų

Experimental Properties

  • Density: 1.6±0.1 g/cm3
  • Boiling Point: 381.5±32.0 °C at 760 mmHg
  • Flash Point: 184.5±25.1 °C
  • PSA: 45.31000
  • LogP: 3.88070
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone Security Information

(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone Suppliers

Amadis Chemical Company Limited
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(CAS:898771-38-5)(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone
Order Number:A1189296
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:09
Price ($):1058.0
Email:sales@amadischem.com

Additional information on (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone

Introduction to (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone (CAS No. 898771-38-5)

(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone is a sophisticated organic compound characterized by its unique structural and electronic properties. This compound, identified by the CAS number 898771-38-5, has garnered significant attention in the field of pharmaceutical chemistry due to its potential applications in drug discovery and development. The presence of both bromo and fluoro substituents on the phenyl ring, coupled with the thiophene moiety, endows this molecule with distinct reactivity and binding capabilities that make it a valuable scaffold for medicinal chemistry investigations.

The structural composition of (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone includes a carbonyl group positioned between two aromatic rings, one being a bromo and fluoro substituted benzene ring, and the other a thiophene ring. This arrangement not only contributes to the compound's overall stability but also influences its interaction with biological targets. The bromine atom, in particular, is known for its ability to participate in various chemical reactions such as cross-coupling reactions, which are pivotal in constructing more complex molecular architectures.

In recent years, there has been a surge in research focusing on the development of novel compounds that can modulate biological pathways associated with diseases. (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone has emerged as a promising candidate in this endeavor due to its ability to engage with multiple biological targets. For instance, studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors implicated in cancer progression. The fluoro substituent, known for its metabolic stability, enhances the bioavailability of the molecule, making it an attractive candidate for further pharmacological exploration.

The thiophene ring in (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone adds another layer of complexity to its pharmacological profile. Thiophenes are well-documented heterocyclic compounds that have shown potential in various therapeutic applications, including antiviral and anti-inflammatory agents. The combination of a thiophene ring with a fluorinated phenyl group creates a unique chemical entity that can be fine-tuned to interact with specific biological targets. This structural feature has prompted researchers to explore its potential as an intermediate in synthesizing more complex drug molecules.

Advances in computational chemistry have also played a crucial role in understanding the behavior of (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone. Molecular modeling studies have provided insights into how this compound might bind to biological targets at the atomic level. These studies have not only helped in predicting the compound's pharmacological activity but also in designing derivatives with enhanced properties. The ability to predict molecular interactions using computational tools has significantly accelerated the drug discovery process, making compounds like (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone more accessible for therapeutic development.

The synthesis of (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for the scalable production of this compound. These synthetic strategies often involve multi-step processes that require careful optimization to ensure high yields and purity. The availability of reliable synthetic methods is crucial for advancing research and development efforts involving this compound.

In conclusion, (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone represents a fascinating molecule with potential applications in pharmaceutical chemistry. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methodologies, make it an attractive candidate for further exploration. As research continues to uncover new therapeutic targets and develop innovative drug molecules, compounds like (4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone are likely to play a significant role in shaping the future of drug discovery and development.

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(CAS:898771-38-5)(4-bromo-2-fluoro-phenyl)-(3-thienyl)methanone
A1189296
Purity:99%
Quantity:5g
Price ($):1058.0
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